1,3-Dimesitylimidazolium-2-carboxylate
Overview
Description
1,3-Dimesitylimidazolium-2-carboxylate is a zwitterionic compound derived from the imidazole family. It is characterized by the presence of two mesityl groups attached to the nitrogen atoms of the imidazole ring and a carboxylate group at the second position. This compound is notable for its stability and unique structural properties, making it a valuable subject of study in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimesitylimidazolium-2-carboxylate can be synthesized through the N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate. The reaction typically involves the following steps:
N-Alkylation: 1-Methylimidazole is reacted with dimethyl carbonate under controlled conditions to form the N-alkylated intermediate.
C-Carboxylation: The intermediate undergoes carboxylation to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimesitylimidazolium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The mesityl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted imidazolium compounds.
Scientific Research Applications
1,3-Dimesitylimidazolium-2-carboxylate has several scientific research applications:
Biology: The compound’s stability and unique properties make it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dimesitylimidazolium-2-carboxylate involves its ability to act as a zwitterionic catalyst. The carboxylate group can participate in catalytic cycles, facilitating various chemical transformations. The mesityl groups provide steric protection, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolium-2-carboxylate: Similar in structure but with methyl groups instead of mesityl groups.
1,3-Diethylimidazolium-2-carboxylate: Contains ethyl groups instead of mesityl groups.
1,3-Diphenylimidazolium-2-carboxylate: Features phenyl groups in place of mesityl groups.
Uniqueness
1,3-Dimesitylimidazolium-2-carboxylate is unique due to the presence of bulky mesityl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly effective as a catalyst in certain reactions, where other similar compounds may not perform as well.
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-13-9-15(3)19(16(4)10-13)23-7-8-24(21(23)22(25)26)20-17(5)11-14(2)12-18(20)6/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHHJWFJQYAIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=C(C=C3C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575608 | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)-1H-imidazol-3-ium-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675877-56-2 | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)-1H-imidazol-3-ium-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimesitylimidazolium-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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